2-Imino-3-methylimidazolidin-4-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

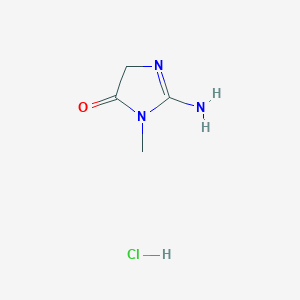

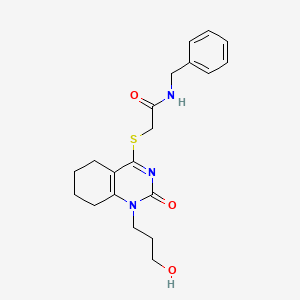

2-Imino-3-methylimidazolidin-4-one hydrochloride , also known as methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride , is a heterocyclic compound with a five-membered ring structure. It contains two non-adjacent nitrogen atoms and a carbonyl group. This scaffold is significant due to its diverse applications in various fields, including natural products, medicine, and agriculture .

2.

Synthesis Analysis

The preparation of imidazol-4-ones dates back to 1907 when H. Finger first reported the synthesis of a (4H)-imidazol-4-one. Since then, several unique methodologies have been developed for producing imidazol-4-ones. These methodologies allow for the production of three distinct C5-substitution patterns. Researchers have explored various synthetic routes to access this heterocyclic scaffold, and ongoing progress continues to refine these methods .

3.

Molecular Structure Analysis

The molecular structure of 2-Imino-3-methylimidazolidin-4-one hydrochloride consists of a five-membered ring containing an imidazole moiety. The carbonyl group and the nitrogen atoms play crucial roles in its reactivity and biological activity. Accurate characterization through techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry is essential for understanding its structure and properties .

4.

Chemical Reactions Analysis

Imidazol-4-ones participate in various chemical reactions, including nucleophilic additions, cyclizations, and condensations. These reactions allow for the introduction of diverse functional groups, enabling the synthesis of derivatives with tailored properties. Researchers have explored their reactivity in the context of natural product synthesis and drug discovery .

5.

Mecanismo De Acción

The specific mechanism of action for 2-Imino-3-methylimidazolidin-4-one hydrochloride depends on its context. In natural products, it may serve as a key intermediate or contribute to bioactivity. In medicinal chemistry, it could interact with biological targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanisms in different applications .

Propiedades

IUPAC Name |

2-amino-1-methyl-4H-imidazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-7-3(8)2-6-4(7)5;/h2H2,1H3,(H2,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMDLTRQSLCKPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2793144.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2793146.png)

![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2793149.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2793150.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2793156.png)

![(3,4-Diethoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2793159.png)

![N,4-dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2793161.png)

![3-Methyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazolin-4-one](/img/structure/B2793163.png)